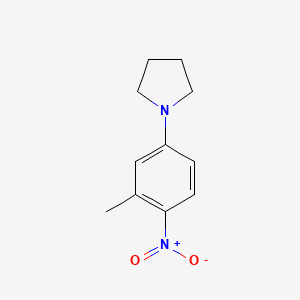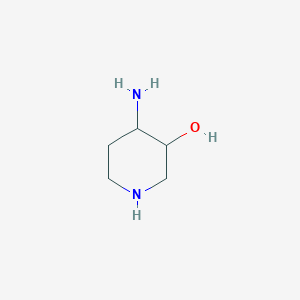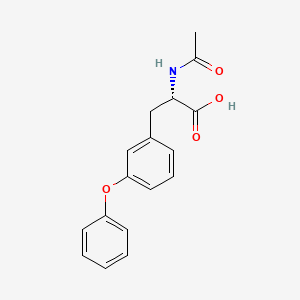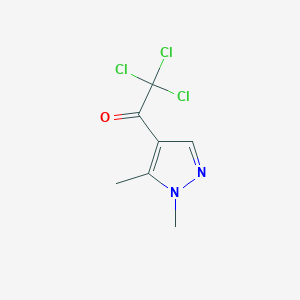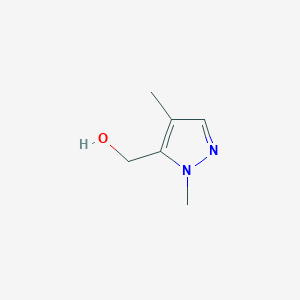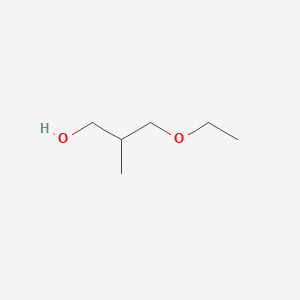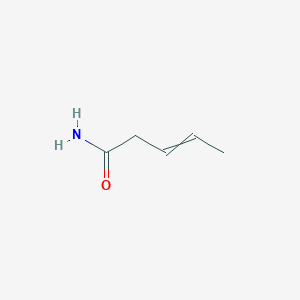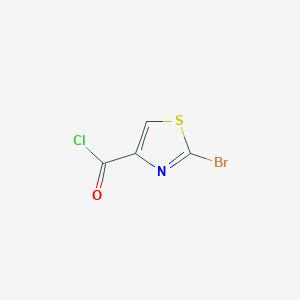
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 6161-54-2 . It has a molecular formula of C7F8O and a molecular weight of 252.06 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is 1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.. Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its highly fluorinated structure makes it a valuable precursor in the development of drugs that benefit from increased stability and bioavailability provided by fluorine atoms.
Material Science
In material science, this compound serves as a building block for creating fluorinated polymers and coatings . These materials often exhibit enhanced resistance to solvents, acids, and bases, making them suitable for harsh chemical environments.
Chemical Synthesis
The compound is employed in chemical synthesis as a reagent for introducing fluorinated groups into target molecules . This is particularly useful in synthesizing compounds with specific properties, such as increased electronegativity or lipophilicity.
Analytical Chemistry
In analytical chemistry, 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene is used for the derivatization of various substances to enhance their detection and quantification by methods like gas chromatography . The high electron affinity of the fluorinated groups improves the sensitivity of electron capture detectors.
Environmental Applications
This compound may be used as a solvent or a reagent in environmental studies, particularly those involving the detection and analysis of pollutants. Its unique properties can aid in the study of complex environmental samples .
Biochemistry
In biochemistry, fluorinated compounds like 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene can be used to study the structure and function of biomolecules. They are often used in NMR spectroscopy to probe the electronic environment of biomolecules due to the strong magnetic resonance of fluorine atoms .
Propiedades
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPMTKGVVHUQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




